2-amino-N-ethyl-5-nitrobenzamide
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Overview
Description
2-Amino-N-ethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H11N3O3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an amino group, an ethyl group, and a nitro group attached to the benzamide core. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-ethyl-5-nitrobenzamide typically involves the nitration of N-ethylbenzamide followed by the introduction of the amino group. One common method is the nitration of N-ethylbenzamide using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to reduction using a suitable reducing agent, such as iron powder or tin chloride, in the presence of hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of benzamide derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and eco-friendly method for the synthesis of benzamides .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-ethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed:
Reduction: Formation of 2-amino-N-ethyl-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 2-nitro-N-ethyl-5-nitrobenzamide.
Scientific Research Applications
2-Amino-N-ethyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
2-Amino-5-nitrobenzamide: Similar structure but lacks the ethyl group.
2-Amino-5-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
2-Amino-5-methoxybenzamide: Contains a methoxy group instead of a nitro group.
Uniqueness: 2-Amino-N-ethyl-5-nitrobenzamide is unique due to the presence of both an ethyl group and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
32212-31-0 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-N-ethyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H11N3O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2,10H2,1H3,(H,11,13) |
InChI Key |
DDMSDKCJYLXYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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